Dipentyl tartrate

Chiral resolution Enantioselective liquid-liquid extraction Propranolol

Dipentyl tartrate (CAS 20309-48-2) is a C5 dialkyl ester of tartaric acid with the molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol. It exists as a chiral molecule with (2R,3R) configuration, typically appearing as a colorless to pale yellow liquid with limited water solubility and good solubility in organic solvents.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 20309-48-2
Cat. No. B12813962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentyl tartrate
CAS20309-48-2
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C(C(=O)OCCCCC)O)O
InChIInChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1
InChIKeyCHNUEARJLWZWOD-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipentyl Tartrate (CAS 20309-48-2) Procurement Guide for Chiral Separation and Surfactant Applications


Dipentyl tartrate (CAS 20309-48-2) is a C5 dialkyl ester of tartaric acid with the molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol [1]. It exists as a chiral molecule with (2R,3R) configuration, typically appearing as a colorless to pale yellow liquid with limited water solubility and good solubility in organic solvents . As a member of the dialkyl tartrate homologous series, its five-carbon pentyl ester chains confer a distinct balance of hydrophobicity (XLogP3 ≈ 2.6) and molecular flexibility that differs fundamentally from both shorter-chain analogs (e.g., diethyl tartrate, C2) and longer-chain variants (e.g., dihexyl tartrate, C6) [1].

Why Dialkyl Tartrate Chain Length Critically Determines Dipentyl Tartrate Performance in Enantioselective Separations


Dialkyl tartrates are not interchangeable in chiral separation applications because enantioselectivity and phase partitioning are strongly chain-length-dependent. Systematic studies across homologous tartrate esters demonstrate a non-linear relationship between alkyl chain length and chiral recognition performance: esters that are too short (diethyl, C2) lack sufficient hydrophobic interaction with analyte enantiomers, while esters that are too long (di-n-hexyl, C6) suffer from excessive steric bulk that impedes chiral complex formation [1]. Dipentyl tartrate occupies a performance optimum in this series—the C5 chain provides sufficient hydrophobic driving force for enantiomer partitioning while maintaining adequate molecular accessibility for borate complexation and chiral recognition [2]. Additionally, dipentyl tartrate outperforms both shorter and longer chain analogs as a biodegradable, low-foaming surfactant for aqueous formulations, where C5 alkyl groups provide an optimal balance of surface tension reduction and water compatibility [3].

Quantitative Differentiation Evidence for Dipentyl Tartrate Procurement Decisions


Dipentyl-L-Tartrate Achieves Highest Propranolol Enantioselectivity (α = 2.54) Among Tartrate Esters in Biphasic Resolution Systems

In a systematic evaluation of tartaric acid ester alkyl chain length for propranolol enantiomer resolution, dipentyl-L-tartrate was identified as the most effective chiral selector. The biphasic system composed of 1,2-dichloroethane-water with dipentyl-L-tartrate and boric acid delivered an enantioselectivity (α) of 2.54, enabling enantiomeric purity improvement of R-propranolol from 59% to 75% via centrifugal partition chromatography [1]. A subsequent conference report confirmed dipentyl-L-tartrate as the most effective tartaric acid derivative with a selectivity of 2.6 [2]. This performance superiority was attributed to the optimal alkyl chain length balancing hydrophobic partitioning and borate complex accessibility, as shorter and longer chain tartrate esters yielded inferior enantioselectivities [1].

Chiral resolution Enantioselective liquid-liquid extraction Propranolol

Dipentyl Tartrate Identified as Best Chiral Extractant for Racemic Ibuprofen Among l-Tartaric Acid Derivatives

In a comprehensive study of enantioselective liquid-liquid extraction (ELLE) of racemic ibuprofen using l-tartaric acid derivatives, dipentyl tartrate was experimentally identified as the best chiral extractant among all tartrate esters tested [1]. Under optimized conditions of 0.2 mol·L⁻¹ l-tartaric acid dipentyl ester in decanol as organic solvent, the maximum enantioselectivity exceeded 1.2 [1]. Density functional theory (DFT) calculations corroborated the experimental findings: the binding energy of the (R)-ibuprofen/l-tartaric acid dihexyl ester complex (−64.32 kJ·mol⁻¹) was significantly higher than that of the (S)-ibuprofen complex (−39.74 kJ·mol⁻¹), demonstrating chiral discrimination. Dipentyl ester outperformed both shorter-chain esters (which lacked sufficient hydrophobic interaction) and longer-chain esters (which showed reduced separation factors) [1].

Chiral extraction Ibuprofen Enantioselective liquid-liquid extraction

Dipentyl Tartrate Demonstrates Optimal C5-Chain Dynamic Surface Tension Reduction (pC₂₀ = 3.3) in Biodegradable Surfactant Applications

US Patent 6,423,376 B1 systematically evaluated tartaric acid diesters with alkyl chains from C3 to C6 as biodegradable, low-foaming surfactants for water-based coatings, inks, and agricultural formulations [1]. Dipentyl-DL-tartrate demonstrated a pC₂₀ value of 3.3, reflecting its high efficiency in reducing dynamic surface tension at rapid surface creation rates (20 bubbles/second) [1]. The patent explicitly identifies that tartrates containing C5 alkyl groups—including dipentyl-DL-tartrate, diisoamyl-DL-tartrate, di(2-methyl-butyl)-DL-tartrate, and dineopentyl-DL-tartrate—exhibit an optimum combination of effectiveness and efficiency, achieving surface tension reduction below 42 dyne/cm at very fast surface creation rates (20 b/s) at concentrations ≤ 0.5 wt% [1]. In contrast, C3–C4 tartrates showed poorer dynamic performance and C6 and longer tartrates suffered from reduced aqueous solubility and handling difficulties [1].

Biodegradable surfactant Dynamic surface tension Aqueous formulation

Dipentyl Tartrate–Borate Complex is an Efficient Chiral Selector for β-Blocker Enantioseparation, Unlike Inferior Diethyl and Di-n-hexyl Tartrates

A systematic comparison of eight L-tartrate esters and one D-tartrate ester as chiral oils in microemulsion electrokinetic chromatography (MEEKC) for β-blocker enantioseparation revealed a clear chain-length dependency [1]. Six tartrate esters demonstrated relatively good chiral separation performance, with both enantioselectivity and resolution increasing linearly with the number of carbon atoms in the alkyl chain [1]. Critically, diethyl-L-tartrate (C2) and di-n-hexyl-L-tartrate (C6) were explicitly identified as inferior selectors [2]. Dipentyl tartrate (C5), positioned between these extremes, falls within the chain-length range that produces efficient tartrate-borate complex chiral selectors, combining sufficient hydrophobicity for analyte interaction with adequate steric accessibility for borate complex formation [1][2].

Chiral microemulsion electrokinetic chromatography β-Blocker enantioseparation Tartrate-borate complex

L-Dipentyl Tartrate Achieves Separation Factor of 1.18 (Cascade-Maximum 1.38) in Chiral Liquid Membrane Separation of Racemic Ibuprofen

In a chiral liquid membrane system using L-tartaric ester dissolved in n-octane as the liquid membrane phase and PVDF hollow fibers as membrane support, L-dipentyl tartaric ester achieved a single-stage separation factor of 1.18 for racemic ibuprofen at an optimal concentration of 0.20 mol·L⁻¹ [1]. Under optimized pH conditions (stripping phase pH 2.5), the separation factor increased to approximately 1.2, and after a six-stage cascade experiment, the cumulative separation factor reached up to 1.38 [1]. This multi-stage enhancement demonstrates that dipentyl tartrate's chiral discrimination, while moderate in single-stage operation, can be amplified through process engineering to achieve meaningful enantiomeric enrichment. The study confirmed that L-dipentyl tartaric ester was the preferred chiral carrier among L-tartaric acid derivatives tested [2].

Chiral liquid membrane Ibuprofen enantioseparation Membrane-based chiral resolution

Recommended Application Scenarios for Dipentyl Tartrate Based on Quantitative Differentiation Evidence


Preparative-Scale Enantiomeric Resolution of β-Blocker Pharmaceuticals (e.g., Propranolol)

Dipentyl-L-tartrate is the chiral selector of choice for biphasic extraction of β-blocker enantiomers at preparative scale. Its demonstrated enantioselectivity of α = 2.54 for propranolol in 1,2-dichloroethane-water systems [1], and the successful scale-up via centrifugal partition chromatography to increase R-propranolol purity from 59% to 75%, make it the highest-performing tartrate ester for this application class. Procurement should prioritize the L-(+)- or (R,R)-enantiomer of dipentyl tartrate, as chiral selectivity depends on the specific stereoisomer used in conjunction with boric acid as a co-selector [1].

Enantioselective Liquid-Liquid Extraction (ELLE) Process Development for Chiral Carboxylic Acid Drugs (e.g., Ibuprofen, Mandelic Acid)

Dipentyl tartrate has been validated as the best-performing chiral extractant among l-tartaric acid derivatives for racemic ibuprofen in ELLE systems, achieving enantioselectivity > 1.2 at 0.2 mol·L⁻¹ in decanol [2]. For mandelic acid resolution, L-dipentyl tartrate functions effectively in binary chiral selector systems with β-cyclodextrin, achieving enantioselectivity of 2.1 with distribution coefficients of 14.9 (D-mandelic acid) and 7.0 (L-mandelic acid) [3]. Users developing ELLE processes should specify dipentyl tartrate as the primary chiral extractant screening candidate, with the explicit understanding that its performance is solvent-dependent and optimized in polar organic solvents at low aqueous pH [2].

Low-Foaming Biodegradable Surfactant for High-Speed Aqueous Coating, Ink-Jet Printing, and Agricultural Spray Formulations

Dipentyl-DL-tartrate (or the racemic mixture) should be selected over shorter-chain (C3–C4) or longer-chain (C6+) tartrate diesters when both dynamic surface tension reduction and biodegradability are required. Patent-validated data confirm that C5 tartrates achieve dynamic surface tension below 40 dyne/cm at 6 b/s at only 0.1 wt% concentration, and maintain < 42 dyne/cm even at 20 b/s surface creation rates at ≤ 0.5 wt% [4]. The pC₂₀ value of 3.3 quantifies its efficiency advantage. For procurement, dipentyl tartrate is typically supplied as a low-viscosity liquid, simplifying handling and formulation compared to solid or paste-like surfactant alternatives [4].

Chiral Microemulsion Electrokinetic Chromatography (MEEKC) Method Development for β-Blocker Purity Testing

For analytical laboratories developing MEEKC methods for β-blocker enantiomeric purity, dipentyl tartrate provides a key advantage: its C5 chain delivers stronger hydrophobic interactions and higher chiral resolution than C2–C4 tartrates, while avoiding the performance degradation observed with C6 (di-n-hexyl) tartrate [5]. The linear relationship between alkyl chain carbon number and chiral recognition performance [5] means dipentyl tartrate offers the maximum hydrophobic driving force within the efficient performance window. When procuring for MEEKC applications, users should verify the enantiomeric purity of the tartrate ester, as the chiral recognition mechanism depends on the specific stereochemistry of the tartrate-borate complex formed in situ [5].

Quote Request

Request a Quote for Dipentyl tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.